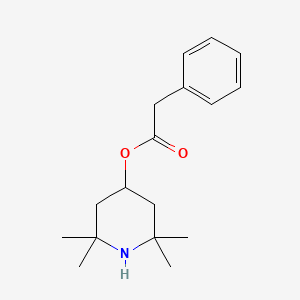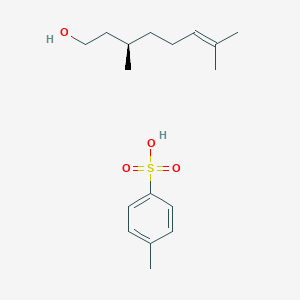
Manganese--nickel (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–nickel (1/5) is a compound consisting of manganese and nickel in a 1:5 ratio. This compound is part of a broader class of materials known as transition metal oxides, which are known for their diverse chemical and physical properties. Manganese and nickel are both transition metals, and their combination results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese–nickel (1/5) typically involves the co-precipitation method. In this process, stoichiometric amounts of manganese sulfate and nickel sulfate are dissolved in distilled water. The solution is then treated with a precipitating agent, such as sodium carbonate, under controlled pH conditions to form a mixed metal carbonate precursor. This precursor is then calcined at high temperatures to produce the final manganese–nickel oxide compound .
Industrial Production Methods
In industrial settings, the production of manganese–nickel (1/5) often involves large-scale co-precipitation followed by calcination. The process is optimized to ensure high purity and homogeneity of the final product. The use of advanced techniques such as spray pyrolysis and sol-gel methods can also be employed to produce high-quality manganese–nickel compounds .
Chemical Reactions Analysis
Types of Reactions
Manganese–nickel (1/5) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/5) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of one metal ion with another, facilitated by complexing agents or ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in higher oxidation state oxides, while reduction can produce lower oxidation state compounds .
Scientific Research Applications
Manganese–nickel (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: Manganese–nickel (1/5) is used in the production of advanced materials, such as battery cathodes for lithium-ion batteries, due to its excellent electrochemical properties
Mechanism of Action
The mechanism by which manganese–nickel (1/5) exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective catalyst and electroactive material. In biological systems, manganese and nickel ions can interact with various enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Nickel manganese oxide: This compound has a similar composition but different stoichiometry, resulting in distinct physical and chemical properties.
Lithium nickel manganese cobalt oxides: These are widely used in battery applications and have a more complex composition, including cobalt.
Uniqueness
Manganese–nickel (1/5) is unique due to its specific ratio of manganese to nickel, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high stability and specific redox characteristics .
Properties
CAS No. |
66118-28-3 |
|---|---|
Molecular Formula |
MnNi5 |
Molecular Weight |
348.41 g/mol |
IUPAC Name |
manganese;nickel |
InChI |
InChI=1S/Mn.5Ni |
InChI Key |
SCJPTQWJUFIIEG-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ni].[Ni].[Ni].[Ni].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


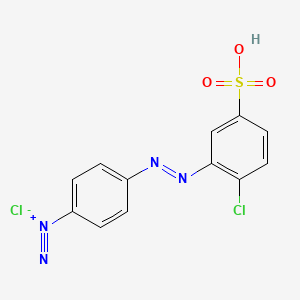
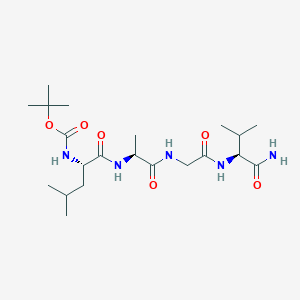
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
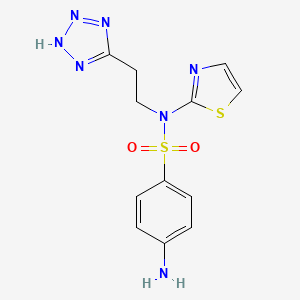

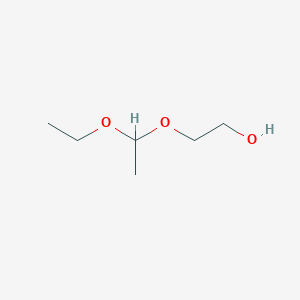
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
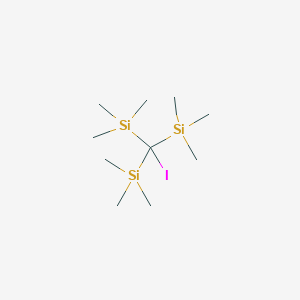

![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
